(R)-Tetrahydrofurfuryl alcohol

説明

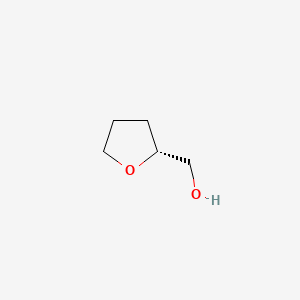

®-Tetrahydrofurfuryl alcohol is an organic compound characterized by a tetrahydrofuran ring with a hydroxyl group attached to one of its carbon atoms. This compound is a chiral molecule, meaning it has a non-superimposable mirror image, and the ®-enantiomer refers to the specific spatial arrangement of its atoms. Tetrahydrofurfuryl alcohol is commonly used as a solvent and an intermediate in organic synthesis due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

Hydrogenation of Furfuryl Alcohol: One common method for preparing ®-Tetrahydrofurfuryl alcohol involves the hydrogenation of furfuryl alcohol. This reaction typically occurs in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures.

Reduction of Furan Derivatives: Another method involves the reduction of furan derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are usually carried out in anhydrous solvents such as diethyl ether or tetrahydrofuran.

Industrial Production Methods

In industrial settings, ®-Tetrahydrofurfuryl alcohol is often produced through the catalytic hydrogenation of furfuryl alcohol. This process is conducted in large reactors where furfuryl alcohol is exposed to hydrogen gas in the presence of a metal catalyst, typically palladium or nickel, at high temperatures and pressures. The resulting product is then purified through distillation or other separation techniques.

化学反応の分析

Hydrogenolysis to 1,5-Pentanediol

THFA undergoes chemoselective hydrogenolysis using a Rh/SiO₂ catalyst modified with ReOₓ species , yielding 1,5-pentanediol with high selectivity . This reaction proceeds via cleavage of the C–O bond adjacent to the hydroxyl group. The ReOₓ promoter enhances catalyst stability and suppresses over-hydrogenation.

Conditions :

-

Temperature: 120–180°C

-

H₂ pressure: 2–5 MPa

-

Solvent: Water or ethanol

Michael-Type Addition Reactions

THFA participates in lanthanum-mediated Michael-type additions with electron-deficient alkenes like maleate. The reaction forms alkoxybutanedioic acid derivatives through nucleophilic attack of the alcohol on the activated α,β-unsaturated carbonyl system .

Example :

Photoredox-Catalyzed C(sp³)–H Alkylation

THFA derivatives undergo site-selective alkylation via visible-light photoredox catalysis. Using an Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ catalyst and iodomethylsilyl directing groups, the reaction achieves β-C(sp³)–H functionalization .

Mechanism :

-

Photoexcitation generates an Ir(III)* species.

-

XAT (halogen atom transfer) produces an α-silylmethyl radical.

-

1,5-Hydrogen atom transfer (HAT) forms a tertiary alkyl radical.

-

Giese addition to electron-deficient alkenes (e.g., acrylates) yields alkylated products.

Substrate Scope :

| Alkene | Product Yield | Selectivity |

|---|---|---|

| Ethyl acrylate | 85% | High |

| Methyl vinyl ketone | 78% | Moderate |

| 4-Vinylpyridine | 65% | High |

Acid-Catalyzed Ring Expansion

Under acidic conditions, THFA undergoes ring expansion to form dihydropyran , a six-membered cyclic ether .

Mechanism :

-

Protonation of the hydroxyl group.

-

Ring-opening via cleavage of the C–O bond.

-

Re-cyclization to form dihydropyran.

Conditions :

-

Catalyst: H₂SO₄ or HCl

-

Temperature: 60–80°C

-

Yield: >90%

Enzymatic Oxidation

The enzyme tetrahydrofurfuryl alcohol dehydrogenase (THFA-DH) from Ralstonia eutropha oxidizes THFA to tetrahydrofuroic acid via a two-step process :

-

Oxidation to tetrahydrofurfural (aldehyde intermediate).

-

Further oxidation to tetrahydrofuroic acid.

Kinetic Parameters :

| Substrate | (mM) | (µmol/min·mg) |

|---|---|---|

| THFA | 0.12 | 4.8 |

| Ethanol | 3.1 | 175 |

| n-Pentanol | 0.012 | 166 |

Cofactors : Pyrroloquinoline quinone (PQQ) and heme c .

Comparative Reaction Table

Key Research Findings

-

Stereochemical Influence : The (R)-enantiomer’s configuration affects reactivity in photoredox alkylation, with 3′-epimerized nucleosides showing higher selectivity .

-

Green Solvent Utility : THFA’s low toxicity and biodegradability make it ideal for sustainable synthesis .

-

Biochemical Pathways : THFA-DH operates periplasmically in R. eutropha, with a dual alcohol/aldehyde dehydrogenase activity .

科学的研究の応用

Chemical Properties and Preparation

- Molecular Formula : CHO

- Molecular Weight : 102.13 g/mol

- CAS Number : 22415-59-4

THFA is produced primarily through the catalytic hydrogenation of furfural, which can be derived from biomass. This process not only yields THFA but also allows for the production of valuable by-products such as 1,5-pentanediol .

Solvent Use

THFA is recognized as a "green" solvent , widely used in various formulations due to its biodegradability and low toxicity. It serves as a solvent in:

- Epoxy Resin Formulations : THFA is commonly used in both the epoxy component and as an amine hardener, enhancing the properties of the final product .

- Dyes and Coatings : It acts as a solvent for dyes in leather processing and as a component in paint strippers and cleaning agents, replacing more hazardous chlorinated solvents .

- Agrochemical Industry : THFA is utilized in pesticide formulations and as an absorption enhancer in transdermal medications .

Chemical Intermediate

THFA plays a crucial role as a chemical intermediate in the synthesis of various compounds:

- Synthesis of (R)-Tetrahydrofurfuryl Aldehyde : This compound is further utilized to synthesize pectenotoxin-4 fragments, which are important in marine toxin studies .

- Naftidrofuryl Isomers : These are potent 5-hydroxytryptamine 2A receptor antagonists used in therapeutic applications .

- Polymerization Reactions : THFA can initiate polymerization processes, making it valuable in producing advanced materials .

Analytical Applications

THFA is employed as an analytical reference standard in chromatography techniques for quantifying various analytes, including those found in food products and environmental samples .

Case Study 1: Epoxy Resin Formulation

A study investigated the use of THFA in epoxy resin formulations to improve mechanical properties while maintaining low viscosity. The results indicated that THFA significantly enhanced the flow characteristics and curing efficiency compared to traditional solvents.

Case Study 2: Agrochemical Application

Research demonstrated that incorporating THFA into pesticide formulations improved absorption rates when applied to plant surfaces, leading to enhanced efficacy against pests while reducing the overall chemical load required .

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Solvent | Epoxy resins, paints, dyes | Biodegradable, low toxicity |

| Chemical Intermediate | Synthesis of pharmaceuticals | Enables production of complex organic molecules |

| Agrochemical | Pesticide formulations | Enhances absorption and efficacy |

| Analytical Chemistry | Reference standard for chromatography | Improves accuracy of quantification |

作用機序

The mechanism of action of ®-Tetrahydrofurfuryl alcohol depends on its specific application. In chemical reactions, its hydroxyl group can participate in hydrogen

生物活性

(R)-Tetrahydrofurfuryl alcohol (THFA) is a compound derived from furfural through selective hydrogenation. It has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry, biochemistry, and environmental science. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

This compound is characterized by the molecular formula CHO and is known for its role as a protic solvent and a chemical building block in drug synthesis. It can be synthesized from furfural using various catalysts, with notable methods involving Rh-loaded carbon catalysts that achieve high yields under mild conditions .

Biological Activities

1. Receptor Antagonism:

(R)-THFA is utilized as a starting material for synthesizing naftidrofuryl isomers, which function as potent antagonists for the 5-hydroxytryptamine 2A (5-HT2A) receptor. This receptor plays a crucial role in various neurological processes, making THFA derivatives significant in developing treatments for psychiatric disorders .

2. Enzyme Induction:

Research has shown that Ralstonia eutropha can utilize THFA as a carbon source, leading to the induction of specific NAD(P)-dependent aldehyde dehydrogenases during its growth. This indicates THFA's potential role in microbial metabolism and bioremediation processes .

3. Immunotoxicity Studies:

Furfuryl alcohol, from which THFA is derived, has been identified as an irritant and mild sensitizer in murine models. Studies indicate that pulmonary exposure to furfuryl alcohol can enhance airway hyperreactivity and eosinophilic infiltration into the lungs, suggesting that THFA may share similar immunotoxic properties .

Case Study 1: Enzyme Characterization

A study characterized the quinohemoprotein tetrahydrofurfuryl alcohol dehydrogenase from Ralstonia eutropha. The enzyme exhibited significant catalytic efficiency with various substrates, indicating its potential utility in biocatalysis for industrial applications .

Case Study 2: Allergic Airway Disease

In another investigation, exposure to furfuryl alcohol was linked to increased incidences of nonneoplastic lesions in animal models. These findings underscore the need for further research into the potential health effects of THFA and its derivatives on respiratory health .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

特性

IUPAC Name |

[(2R)-oxolan-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYVTEYKTMYBMK-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](OC1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22415-59-4 | |

| Record name | (2R)-oxolan-2-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。